3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide
Description
This compound is a propanamide derivative featuring a methoxy-substituted 1,2-oxazole ring and an N-linked isopropyl indole moiety. The 1,2-oxazole (isoxazole) ring contributes to its heterocyclic diversity, while the indole group positions it within a class of bioactive molecules often associated with receptor modulation, particularly in neurological and anti-inflammatory contexts.
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-propan-2-ylindol-4-yl)propanamide |
InChI |
InChI=1S/C18H21N3O3/c1-12(2)21-10-9-14-15(5-4-6-16(14)21)19-17(22)8-7-13-11-18(23-3)20-24-13/h4-6,9-12H,7-8H2,1-3H3,(H,19,22) |
InChI Key |
JHVZKUNYPSGIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Coupling with Indole Moiety: The indole moiety can be coupled with the oxazole derivative through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophilic Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally related to 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide exhibit significant anticancer properties. For instance, similar derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further exploration.
Antimicrobial Properties
In addition to anticancer activity, there is emerging evidence supporting the antimicrobial effects of oxazole-containing compounds. For example, derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Evaluation
A study conducted by Aziz-ur-Rehman et al. synthesized several propanamide derivatives and evaluated their anticancer potential using MTT assays. The results indicated that certain derivatives exhibited low IC50 values (e.g., 20.12 µM), suggesting they are strong candidates for further development as anticancer agents .
Case Study 2: Antimicrobial Assessment
Another study focused on the synthesis of oxadiazole derivatives and their biological evaluation revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compounds were assessed using disc diffusion methods, showcasing their potential as therapeutic agents in treating infections .
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
The target compound’s 1,2-oxazole ring distinguishes it from analogs with alternative heterocycles. For example:
- 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide () replaces the 1,2-oxazole with a 1,2,4-oxadiazole and adds a triazole group.
- Compound 51 () incorporates a 4-chlorobenzoyl group and methylsulfonamide, which may improve COX-2 selectivity due to the sulfonamide’s electrostatic interactions with enzyme active sites .
Substituent Effects on Bioactivity
- Methoxy Group : The methoxy substituent on the oxazole in the target compound could enhance electron-donating effects, stabilizing the heterocycle and influencing binding affinity. This contrasts with Compound 41 (), which uses a bromophenyl group for halogen bonding but lacks the methoxy moiety .
- Isopropyl Indole: The isopropyl group on the indole nitrogen increases hydrophobicity compared to unsubstituted indoles (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides in ), which prioritize hydrogen-bond donors for antimicrobial activity .
Molecular Properties
Research Implications
The methoxy-oxazole group warrants exploration in metabolic stability assays, as similar substituents in and demonstrate varied half-lives in preclinical models .
Biological Activity
The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide (CAS Number: 1401599-18-5) is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 279.30 g/mol. The structure features an oxazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds similar to 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide. For instance, derivatives with similar structures showed significant activity against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 μg/mL against Gram-positive bacteria such as MRSA .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 |
| Staphylococcus epidermidis | 1.0 |
| Escherichia coli | Moderate |
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. Compounds with similar oxazole structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116. Notably, the IC50 values for some derivatives were reported at 0.48 μM against MCF-7 cells, indicating strong potential for further development as anticancer agents .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.48 |
| HCT-116 | 0.78 |
Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells by increasing caspase activity, further supporting their role in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, the compound has shown promise as an anti-inflammatory agent . Research indicates that derivatives can modulate inflammatory pathways by inhibiting key enzymes involved in inflammation . This suggests a multifaceted mechanism of action that may benefit therapeutic applications targeting inflammatory diseases.
The biological activity of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is likely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors that play crucial roles in microbial growth, cancer cell proliferation, and inflammatory responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study synthesized a series of oxazole-based compounds and tested them against clinical isolates of bacteria, demonstrating significant antibacterial activity .
- Cytotoxicity Studies : In vitro evaluations showed that certain oxazole derivatives could effectively inhibit the growth of various cancer cell lines while exhibiting low toxicity to normal human cells .
- Inflammation Modulation : Research highlighted the anti-inflammatory properties of oxazole derivatives by assessing their effects on cytokine production in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
